molecular formula C16H16FN3O3S B2828703 1-(3-fluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034355-87-6

1-(3-fluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2828703
CAS No.: 2034355-87-6
M. Wt: 349.38
InChI Key: RNIAMJMYAHSPRH-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide ( 2034355-87-6) is a high-purity, specialized sulfonamide derivative of interest in medicinal chemistry and antimicrobial research . This compound features a distinct molecular architecture that incorporates a 3-fluorophenyl group , a furan-3-yl-substituted pyrazole ring, and a methanesulfonamide linker , resulting in a complex heterocyclic system with a molecular formula of C16H16FN3O3S and a molecular weight of 349.38 g/mol . Its structural complexity, characterized by features such as seven rotatable bonds and a topological polar surface area of 85.5 Ų, makes it a versatile intermediate or scaffold for structure-activity relationship (SAR) studies in drug discovery campaigns . Compounds within this chemical class have demonstrated significant potential in phenotypic screening for antibacterial agents. Research on structurally related 1,3-diarylpyrazolyl-acylsulfonamides has identified potent inhibitors of Mycobacterium tuberculosis (Mtb), including activity against multi-drug resistant (MDR) clinical isolates, suggesting a potentially novel mechanism of action . This indicates the value of this chemotype in the development of new anti-tubercular therapeutics. Furthermore, the integration of a fluorinated aromatic ring, a common strategy in medicinal chemistry, is known to enhance metabolic stability and influence binding affinity to biological targets, thereby improving the pharmacokinetic properties of lead compounds . Researchers can utilize this compound as a key building block for library synthesis or as a probe for investigating new biological targets in inflammation and oncology, given the documented activities of similar sulfonamide and heterocyclic compounds . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c17-16-3-1-2-13(8-16)12-24(21,22)19-5-6-20-10-15(9-18-20)14-4-7-23-11-14/h1-4,7-11,19H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIAMJMYAHSPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CS(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with a suitable nucleophile.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group (if present) on the fluorophenyl ring can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Furanones, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s effects are mediated through binding interactions, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Structural Analogues with Pyrazole and Sulfonamide Motifs

Compound A : N-(4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide
  • Key Features :
    • Chromen-4-one and pyrazolo[3,4-d]pyrimidine core.
    • Dual fluorophenyl substituents and methanesulfonamide.
  • Data :
    • Molecular Weight: 603.0 g/mol .
    • Melting Point: 252–255°C .
  • Higher molecular weight (603 vs. ~450 estimated for the target compound) may reduce bioavailability.
Compound B : N-(3-(1-Benzoyl-5-(2-Ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
  • Key Features :
    • 4,5-Dihydropyrazole core with ethoxyphenyl and benzoyl groups.
  • Data: Docking Score: Notable antiviral activity in silico .
  • Comparison :
    • The dihydropyrazole core may confer conformational rigidity, whereas the target compound’s pyrazole-furan system offers planar aromaticity.
    • Ethoxy group in Compound B vs. furan in the target compound: Furan’s electron-rich nature could enhance binding to polar active sites.
Compound C : N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide
  • Key Features :
    • Ethanesulfonamide and chlorophenyl substituents.
  • Data :
    • Molecular Weight: ~480 g/mol (estimated) .
  • Comparison :
    • Ethanesulfonamide vs. methanesulfonamide: Longer alkyl chain may increase lipophilicity.
    • Chlorophenyl vs. fluorophenyl: Differences in electronegativity and steric bulk could alter target selectivity.

Functional Group Variations and Pharmacokinetic Implications

Compound Sulfonamide Type Aromatic Substituents Heterocyclic Core Molecular Weight (g/mol)
Target Compound Methanesulfonamide 3-Fluorophenyl, Furan-3-yl Pyrazole ~450 (estimated)
Compound A Methanesulfonamide 3-Fluorophenyl, Chromen-4-one Pyrazolo[3,4-d]pyrimidine 603.0
Compound B Methanesulfonamide 2-Ethoxyphenyl, Benzoyl 4,5-Dihydropyrazole ~500 (estimated)
Compound C Ethanesulfonamide 3-Chlorophenyl, 2-Fluorophenyl 4,5-Dihydropyrazole ~480 (estimated)
  • Sulfonamide Variations : Methanesulfonamide (target) offers a balance between solubility and membrane permeability, whereas ethanesulfonamide (Compound C) increases hydrophobicity.
  • Aromatic Substituents : Fluorophenyl groups (target, Compound A) improve metabolic stability compared to chlorophenyl (Compound C) .

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

  • Suzuki-Miyaura cross-coupling to attach the 3-fluorophenyl group to a pyrazole intermediate .
  • Nucleophilic substitution to introduce the methanesulfonamide group using methanesulfonyl chloride under basic conditions .
  • Heterocyclic assembly of the pyrazole-furan moiety via cyclization reactions, optimized with solvents like ethanol or DMF and catalysts such as triethylamine . Yield optimization requires precise control of temperature, pH, and reaction time, followed by purification via recrystallization or chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the connectivity of the fluorophenyl, pyrazole, and sulfonamide groups .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress .
  • Mass Spectrometry (MS) : For molecular weight verification and structural elucidation .

Q. What are the key structural features influencing the compound’s reactivity?

The compound’s reactivity is driven by:

  • Electron-withdrawing 3-fluorophenyl group , enhancing electrophilic substitution potential .
  • Sulfonamide group (-SO₂NH₂) , enabling hydrogen bonding and interactions with biological targets .
  • Pyrazole-furan heterocycles , which participate in π-π stacking and dipole interactions critical for bioactivity .

Advanced Research Questions

Q. How can crystallographic data resolve the compound’s 3D structure?

  • Single-crystal X-ray diffraction using programs like SHELXL ( ) provides atomic-level resolution of bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) .
  • Challenges include obtaining high-quality crystals due to the compound’s flexibility; co-crystallization with stabilizing agents (e.g., cyclodextrins) may improve success .

Q. How do computational methods elucidate interactions with biological targets?

  • Molecular docking and QSAR studies predict binding affinities to enzymes (e.g., COX-2) by analyzing electronic and steric effects of substituents .
  • Molecular dynamics simulations assess conformational stability in aqueous or lipid environments, guiding structural modifications for enhanced pharmacokinetics .

Q. What strategies address contradictions in reported biological activities of similar derivatives?

  • Systematic SAR analysis : Compare substituent effects (e.g., 3-fluorophenyl vs. 4-methylphenyl) on enzyme inhibition profiles .
  • Orthogonal assay validation : Use both in vitro (e.g., enzyme inhibition) and in silico (e.g., docking) methods to confirm target specificity .

Q. What challenges arise in optimizing synthetic yield, and how are they mitigated?

  • Low yields in cross-coupling steps due to steric hindrance; solutions include microwave-assisted synthesis or alternative catalysts (e.g., Pd/C) .
  • Byproduct formation during sulfonamide introduction; optimize stoichiometry and use scavengers like molecular sieves .

Methodological Notes

  • Crystallography : Prioritize SHELX software for refinement due to its robustness in handling flexible molecules .
  • Bioactivity Screening : Combine high-throughput assays (e.g., fluorescence polarization) with SPR (surface plasmon resonance) for kinetic analysis .
  • Stability Storage : Store at -20°C in amber vials to prevent photodegradation; confirm stability via periodic HPLC analysis .

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